![molecular formula C16H16O3 B3018999 Methyl 4-(4-ethylphenoxy)benzoate CAS No. 866152-40-1](/img/structure/B3018999.png)
Methyl 4-(4-ethylphenoxy)benzoate
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Description
Methyl 4-(4-ethylphenoxy)benzoate is a chemical compound that can be synthesized through various chemical reactions. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and analyzed, providing insights into the potential characteristics of this compound.
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions. For instance, (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was synthesized by a condensation reaction of methyl-4-formylbenzoate and phenylhydrazine . Similarly, methyl 4-(5-formyl-2-methoxyphenoxy)benzoate was synthesized from methyl 4-bromobenzoate and iso-vanilline by a condensation reaction . These methods suggest that this compound could potentially be synthesized through a similar condensation reaction using appropriate starting materials and catalysts.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques and X-ray diffraction. For example, the crystal structure of methyl 4-(3-ethyl-3-hydroxymethyltriazen-1-yl) benzoate was determined, revealing triclinic symmetry and specific bond lengths . The molecular structure of (4-benzoyl-2-methyl-phenoxy)-acetic acid ethyl ester was also established by X-ray diffraction . These studies indicate that the molecular structure of this compound could be similarly analyzed to determine its conformation and bonding.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been investigated, including their behavior in solvent media and their mesomorphic properties . For instance, the introduction of an ethylene bridge in 4-n-alkoxyphenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethyl]benzoates affected their mesomorphic behavior . These studies provide a foundation for understanding the potential chemical reactions and properties of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized, including their mesogenic properties , crystal structures , and thermodynamic properties . For example, the mesomorphic properties of methyl and ethyl 4-{[4-(alkanoyloxy)phenyl]diazenyl}benzoates were investigated, revealing the presence of nematic and smectic mesophases . These findings suggest that this compound may also exhibit unique physical and chemical properties that could be explored through similar analytical techniques.
Mechanism of Action
Target of Action
Methyl 4-(4-ethylphenoxy)benzoate is a type of ester, a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are known to be involved in a variety of biological processes and have several commercial and synthetic applications . .
Mode of Action
Esters, including this compound, can undergo hydrolysis to form alcohols and acids under acidic or basic conditions . They can also be reduced to form alcohols or aldehydes depending on the reducing agent
Biochemical Pathways
Esters are involved in various biochemical pathways. They can be converted to amides via an aminolysis reaction . They can also undergo trans-esterification reactions to form different esters by applying LeChatlier’s principle to this equilibrium reaction
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the rate of reactions involving esters . .
properties
IUPAC Name |
methyl 4-(4-ethylphenoxy)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-3-12-4-8-14(9-5-12)19-15-10-6-13(7-11-15)16(17)18-2/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWYOZFZHMKTEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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